molecular formula C22H20N4O5 B242056 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B242056
M. Wt: 420.4 g/mol
InChI Key: MSGQUPOJGTUGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HDTIC, and it has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of HDTIC is not fully understood. However, studies have shown that HDTIC can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. HDTIC has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
HDTIC has been found to have various biochemical and physiological effects. Studies have shown that HDTIC can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, HDTIC has been found to have anti-inflammatory effects and can reduce oxidative stress. HDTIC has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, HDTIC has been found to have hypoglycemic effects and can improve insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using HDTIC in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its anti-inflammatory and anti-oxidative properties. However, the limitations of using HDTIC in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on HDTIC. One potential area of research is the development of HDTIC analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of HDTIC in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of HDTIC and to identify its molecular targets.

Synthesis Methods

The synthesis of HDTIC involves a multi-step process that includes the condensation of 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine with 4-hydroxy-6-methyl-2H-pyran-2-one, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained by reacting the acetylated product with 5-hydroxy-4,7-dimethylcoumarin.

Scientific Research Applications

HDTIC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that HDTIC has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, HDTIC has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. HDTIC has also been shown to have hypoglycemic effects and can improve insulin sensitivity in diabetic animal models.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C22H20N4O5/c1-11-8-16(27)19-12(2)15(21(29)31-17(19)9-11)10-18(28)23-22-24-20(25-26-22)13-4-6-14(30-3)7-5-13/h4-9,27H,10H2,1-3H3,(H2,23,24,25,26,28)

InChI Key

MSGQUPOJGTUGLO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3=NNC(=N3)C4=CC=C(C=C4)OC)C)C(=C1)O

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC3=NNC(=N3)C4=CC=C(C=C4)OC)C)O

Origin of Product

United States

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